Neferine mechanism of action in cancer cells
Neferine mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Neferine in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neferine, a primary bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant attention in oncology for its diverse therapeutic effects.[1][2] Traditionally used in medicine for various ailments, recent research has illuminated its potent anti-cancer properties across a spectrum of malignancies, including lung, breast, liver, cervical, and esophageal cancers.[3][4][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms through which neferine exerts its cytotoxic and cytostatic effects on cancer cells. It details the core signaling pathways modulated by neferine, presents quantitative data from key studies, outlines common experimental protocols, and visualizes complex molecular interactions. Neferine's multifaceted mechanism of action, encompassing the induction of apoptosis, autophagy, and cell cycle arrest, positions it as a promising candidate for further drug development.[2]
Core Mechanisms of Action
Neferine's anti-cancer activity is not mediated by a single pathway but rather through a complex interplay of induced cellular processes, primarily reactive oxygen species (ROS) generation, which triggers downstream events including apoptosis, autophagy, and cell cycle arrest.
Induction of Reactive Oxygen Species (ROS)
A central mechanism underpinning neferine's action is the hypergeneration of intracellular ROS.[6] This oxidative stress disrupts cellular homeostasis and activates multiple stress-response pathways. In esophageal squamous cell carcinoma (ESCC), melanoma, and cervical cancer cells, neferine treatment leads to a significant accumulation of ROS.[3][4][7] This effect is often a critical initiating event; the co-administration of an antioxidant like N-acetylcysteine (NAC) can reverse neferine-induced apoptosis and cell cycle arrest, confirming the pivotal role of ROS.[3][4]
Apoptosis
Neferine is a potent inducer of apoptosis in a wide range of cancer cells. The process is typically initiated by ROS-mediated mitochondrial dysfunction.[4][7]
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Mitochondrial Pathway: Neferine triggers the loss of mitochondrial membrane potential, leading to the release of cytochrome C into the cytosol.[4][6] This activates the caspase cascade, evidenced by the increased expression of cleaved caspase-9 and cleaved caspase-3, ultimately leading to the cleavage of poly ADP-ribose polymerase (PARP) and DNA fragmentation.[3][4][6] This cascade is further modulated by the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of the anti-apoptotic protein Bcl-2.[4][6]
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ER Stress-Induced Apoptosis: In hepatocellular carcinoma cells, neferine has been shown to induce endoplasmic reticulum (ER) stress, upregulating proteins such as Bip, calnexin, and caspase-12, which subsequently triggers apoptosis.[8]
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Other Apoptotic Mechanisms: Neferine has also been found to induce pyroptosis, a form of inflammatory cell death, in non-small cell lung cancer (NSCLC) cells via a mechanism involving TGF-β, MST1, and ROS.[9]
Autophagy
Neferine's role in autophagy—a cellular degradation and recycling process—is complex and context-dependent. It can induce autophagy as a cell death mechanism or inhibit autophagic flux to promote apoptosis.
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Induction of Autophagic Cell Death: In lung and ovarian cancer cells, neferine induces autophagy, characterized by the accumulation of acidic vesicular organelles and the conversion of LC3B-I to LC3B-II.[10][11] This is often mediated by the inhibition of the PI3K/Akt/mTOR pathway.[10][12] In apoptosis-resistant cancers, neferine can trigger autophagic cell death by activating the ryanodine receptor, leading to calcium mobilization and subsequent activation of the Ulk-1-PERK and AMPK-mTOR signaling cascades.[13][14]
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Inhibition of Autophagic Flux: Conversely, in head and neck squamous cell carcinoma (HNSCC), neferine inhibits autophagic flux. This leads to the accumulation of the autophagy substrate p62/SQSTM1, which then promotes apoptosis by activating caspase-8, demonstrating a novel crosstalk between the two pathways.[1]
Cell Cycle Arrest
Neferine effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different checkpoints.
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G2/M Phase Arrest: In esophageal squamous carcinoma cells, neferine treatment causes a dose-dependent increase in the population of cells in the G2/M phase.[3]
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G0/G1 Phase Arrest: In cervical and lung cancer cells, neferine induces G0/G1 phase arrest.[4][6] This is associated with the upregulation of p53 and its effector protein p21, along with the downregulation of key regulatory proteins like cyclin D1.[6]
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G1/S Phase Arrest: In hepatocellular carcinoma cells, neferine causes G1/S phase arrest by downregulating c-Myc, cyclin D1, cyclin D3, and CDK4.[8]
Inhibition of Metastasis and Angiogenesis
Neferine has demonstrated the ability to suppress the metastatic potential of cancer cells. In HepG2 liver cancer cells, it inhibits migration and invasion by reducing the expression of RhoA.[15] It also shows anti-angiogenic properties, as evidenced by its ability to reduce the capillary tube-like formation of human umbilical vein endothelial cells (HUVECs).[8] In colorectal cancer, neferine works synergistically with Vitamin D3 to inhibit cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[16]
Signaling Pathways Modulated by Neferine
Neferine's effects on cancer cells are orchestrated through its modulation of several critical signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[17][18] Neferine is a known inhibitor of this pathway. In A549 lung cancer cells, neferine-induced autophagy is directly linked to its inhibition of PI3K/Akt/mTOR signaling.[10][12] This inhibition prevents the downstream phosphorylation of mTOR, a master regulator of protein synthesis, thereby promoting autophagy and inhibiting cell growth.
Caption: Neferine inhibits the PI3K/Akt/mTOR pathway to induce autophagy.
MAPK Pathways (JNK, p38)
Mitogen-activated protein kinase (MAPK) pathways are crucial in transmitting extracellular signals to intracellular targets, regulating processes like apoptosis and stress response. Neferine is a potent activator of stress-related MAPK pathways.
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JNK Pathway: In ESCC and HNSCC, neferine-induced ROS activates the c-Jun N-terminal kinase (JNK) pathway, which is a key step in triggering apoptosis.[1][3][5]
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p38 MAPK/JNK Pathway: In melanoma and ovarian cancer, neferine activates both p38 MAPK and JNK to promote apoptosis and autophagy, respectively.[11]
Caption: Neferine stimulates ROS, leading to MAPK (JNK/p38) activation and apoptosis.
Nrf2 Pathway
Neferine has also been shown to inhibit the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By inhibiting Nrf2, neferine may reduce the cell's intrinsic antioxidant defenses, thereby amplifying oxidative stress and promoting apoptosis, as seen in ESCC and thyroid cancer.[3][5][19]
Quantitative Data Summary
The following tables summarize the quantitative effects of neferine across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Neferine in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Exposure Time | Citation(s) |
| Esophageal Squamous Cell Carcinoma | KYSE30 | 14.16 ± 0.91 | 24 h | [3] |
| KYSE150 | 13.03 ± 1.16 | 24 h | [3] | |
| KYSE510 | 14.67 ± 1.35 | 24 h | [3] | |
| Cervical Cancer | HeLa, SiHa | ~25 | 48 h | [4] |
| Hepatocellular Carcinoma | HepG2 | 29.47 | 48 h | [15] |
| Non-Small Cell Lung Cancer | A549 | 8.073 | Not Specified | [20] |
| H1299 | 7.009 | Not Specified | [20] | |
| Thyroid Cancer | IHH-4 | 9.47 | Not Specified | [19] |
| CAL-62 | 8.72 | Not Specified | [19] |
Table 2: Effect of Neferine on Cell Cycle Distribution in ESCC Cells (24h Treatment)
| Cell Line | Neferine Conc. (µM) | % of Cells in G2/M Phase |
| KYSE30 | 0 (Control) | 9.7 ± 0.91 |
| 10 | 15.1 ± 1.37 | |
| 15 | 22.8 ± 1.84 | |
| 20 | 33.0 ± 3.25 | |
| KYSE150 | 0 (Control) | 10.2 ± 0.92 |
| 10 | 16.3 ± 2.32 | |
| 15 | 25.3 ± 2.45 | |
| 20 | 33.2 ± 3.41 | |
| Data from[3] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in neferine research.
Cell Viability and Cytotoxicity (MTT Assay)
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Objective: To determine the effect of neferine on the proliferation and viability of cancer cells and to calculate the IC50 value.
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Protocol:
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Cell Seeding: Cancer cells (e.g., HeLa, SiHa) are seeded at a density of 1 × 10⁵ cells/well in a 96-well plate and incubated until approximately 50% confluent.[4]
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of neferine (e.g., 0, 5, 10, 15, 20, 30 µM).[3][4] Control wells receive medium with vehicle (e.g., DMSO) only.
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Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3][4][15]
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MTT Addition: After incubation, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]
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Formazan Solubilization: The medium is carefully removed, and 150-200 µl of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
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Caption: Standard workflow for a cell viability MTT assay.
Cell Cycle Analysis (Flow Cytometry)
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Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after neferine treatment.
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Protocol:
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Cell Treatment: Cells (e.g., KYSE30, KYSE150) are treated with various concentrations of neferine for a specified time (e.g., 24 hours).[3]
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Harvesting: Cells are harvested by trypsinization, collected by centrifugation, and washed with ice-cold PBS.
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Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol overnight at -20°C.
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Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
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Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in each phase of the cell cycle are quantified using analysis software (e.g., FlowJo).[3]
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Detection of Reactive Oxygen Species (ROS)
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Objective: To measure the intracellular generation of ROS following neferine treatment.
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Protocol:
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Cell Treatment: Cells are treated with neferine for a designated time period (e.g., 12 hours).[3]
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Probe Incubation: After treatment, cells are incubated with a ROS-sensitive fluorescent probe, typically 2',7'-dichlorofluorescin diacetate (DCFDA), in serum-free medium.[4]
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Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured. This can be done qualitatively using a fluorescence microscope or quantitatively using a flow cytometer.[3][4]
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Western Blot Analysis
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Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis, autophagy, and cell cycle regulation.
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Protocol:
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Protein Extraction: Following treatment with neferine, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-Caspase-3, anti-LC3B, anti-p-JNK).[3] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are often quantified using densitometry software.
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Conclusion and Future Directions
Neferine is a promising natural compound with a robust and multifaceted anti-cancer profile. Its ability to induce ROS serves as a central hub, triggering multiple downstream cell death and survival pathways, including apoptosis, autophagy, and cell cycle arrest. By modulating key oncogenic signaling networks such as PI3K/Akt/mTOR and MAPK, neferine effectively inhibits cancer cell proliferation, survival, and metastasis. Furthermore, its ability to display collateral sensitivity in multidrug-resistant cells highlights its potential in overcoming chemoresistance.[21]
Future research should focus on preclinical and clinical investigations to evaluate the safety, bioavailability, and efficacy of neferine, both as a standalone agent and in combination with existing chemotherapeutics. A deeper understanding of its effects on the tumor microenvironment, including immune modulation and angiogenesis, will be crucial for its successful translation into a clinical setting. The development of targeted delivery systems could further enhance its therapeutic index, maximizing its impact on tumor cells while minimizing potential systemic toxicity.
References
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- 2. Pharmacological benefits of neferine - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neferine induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neferine, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neferine induces apoptosis by modulating the ROS‑mediated JNK pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neferine, an alkaloid from lotus seed embryo, inhibits human lung cancer cell growth by MAPK activation and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neferine induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neferine isolated from Nelumbo nucifera enhances anti-cancer activities in Hep3B cells: molecular mechanisms of cell cycle arrest, ER stress induced apoptosis and anti-angiogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neferine inhibits the development of lung cancer cells by downregulating TGF-β to regulate MST1/ROS-induced pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neferine-from-nelumbo-nucifera-induces-autophagy-through-the-inhibition-of-pi3k-akt-mtor-pathway-and-ros-hyper-generation-in-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Neferine from Nelumbo nucifera induces autophagy through the inhibition of PI3K/Akt/mTOR pathway and ROS hyper generation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Neferine Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined effects of vitamin D and neferine on the progression and metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neferine Exerts Ferroptosis-Inducing Effect and Antitumor Effect on Thyroid Cancer through Nrf2/HO-1/NQO1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neferine inhibits the development of lung cancer cells by downregulating TGF‐β to regulate MST1/ROS‐induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mode of Action Analyses of Neferine, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
